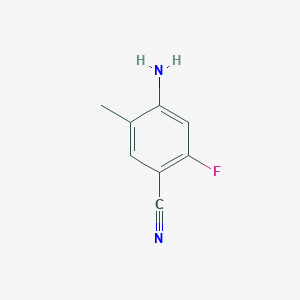

4-Amino-2-fluoro-5-methylbenzonitrile

Description

Properties

IUPAC Name |

4-amino-2-fluoro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-6(4-10)7(9)3-8(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKTWKBZHAFRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562303 | |

| Record name | 4-Amino-2-fluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357942-79-0 | |

| Record name | 4-Amino-2-fluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-fluoro-5-methylbenzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-fluoro-5-methylbenzonitrile (CAS No. 1357942-79-0), a fluorinated aromatic nitrile that has emerged as a critical intermediate in medicinal chemistry.[1] Its unique substitution pattern, featuring amino, fluoro, methyl, and cyano functional groups, renders it a versatile scaffold for the synthesis of complex therapeutic agents, particularly in oncology.[1] This document delves into the compound's physicochemical properties, detailed spectroscopic analysis, a robust synthesis protocol, and its applications in the development of targeted therapies such as kinase inhibitors. Furthermore, it offers essential safety and handling guidelines to ensure its proper use in a laboratory setting. The insights provided herein are intended to empower researchers and drug development professionals to effectively leverage this valuable building block in their scientific endeavors.

Compound Identification and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature, typically appearing as a white or off-white powder.[2][3] Its molecular structure and key identifiers are presented below.

| Property | Value | Source |

| CAS Number | 1357942-79-0 | [4] |

| Molecular Formula | C₈H₇FN₂ | [4] |

| Molecular Weight | 150.15 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Fluoro-4-amino-5-methylbenzonitrile | [4] |

| InChIKey | STKTWKBZHAFRNZ-UHFFFAOYSA-N | [4] |

| SMILES | CC1=CC(=C(C=C1N)F)C#N | [4] |

| Purity (Typical) | >99% | [3] |

A summary of key identifiers and properties for this compound.

Spectroscopic Characterization: A Detailed Analysis

The structural elucidation of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The following sections provide a detailed interpretation of its nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule's carbon-hydrogen framework.

¹H NMR (Proton NMR):

A representative ¹H NMR spectrum of this compound would exhibit the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3-7.5 | d | 1H | H-6 (aromatic) | The proton ortho to the electron-withdrawing cyano group and coupled to the adjacent fluorine atom. |

| ~6.4-6.6 | d | 1H | H-3 (aromatic) | The proton ortho to the electron-donating amino group and coupled to the adjacent fluorine atom. |

| ~4.0-5.0 | br s | 2H | -NH₂ | The amino protons, which are often broad due to quadrupole effects and chemical exchange. The chemical shift can vary with solvent and concentration. |

| ~2.1-2.3 | s | 3H | -CH₃ | The methyl protons, appearing as a singlet due to the absence of adjacent protons. |

Predicted ¹H NMR peak assignments for this compound.

¹³C NMR (Carbon NMR):

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 (d) | C-2 | Carbon directly attached to the highly electronegative fluorine atom, exhibiting a large one-bond carbon-fluorine coupling constant. |

| ~145-150 | C-4 | Carbon attached to the amino group, shifted downfield. |

| ~130-135 | C-6 | Aromatic carbon adjacent to the cyano group. |

| ~115-120 | C-5 | Aromatic carbon carrying the methyl group. |

| ~115-120 | -C≡N | The nitrile carbon, typically appearing in this region. |

| ~110-115 (d) | C-3 | Aromatic carbon coupled to the fluorine atom. |

| ~100-105 | C-1 | Aromatic carbon ipso to the cyano group. |

| ~15-20 | -CH₃ | The methyl carbon, appearing in the aliphatic region. |

Predicted ¹³C NMR peak assignments for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of the key functional groups within the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3400-3500 | N-H stretch | Primary Amine (-NH₂) | Medium |

| 3300-3400 | N-H stretch | Primary Amine (-NH₂) | Medium |

| 2220-2260 | C≡N stretch | Nitrile (-C≡N) | Strong, Sharp |

| 1600-1650 | N-H bend | Primary Amine (-NH₂) | Medium |

| 1500-1600 | C=C stretch | Aromatic Ring | Medium |

| 1200-1300 | C-F stretch | Aryl Fluoride | Strong |

| ~800-900 | C-H bend | Aromatic (out-of-plane) | Strong |

Characteristic FT-IR absorption bands for this compound.[5][6][7][8]

The presence of a sharp, strong peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.[6] The pair of medium intensity bands in the 3300-3500 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching vibrations of the primary amino group. The strong absorption in the 1200-1300 cm⁻¹ range is indicative of the C-F bond.[5][6][7][8]

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves the cyanation of a corresponding bromo-aniline precursor. The following protocol is based on established methodologies for similar transformations.[9][10][11]

A generalized workflow for the synthesis of this compound.

Materials and Reagents

-

4-Bromo-3-fluoro-2-methylaniline (Starting Material)

-

Copper(I) Cyanide (CuCN) or Zinc Cyanide (Zn(CN)₂) (Cyanide Source)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (e.g., dppf)

-

Anhydrous Solvent (e.g., DMF, DMA, NMP)

-

Inert Gas (Nitrogen or Argon)

-

Standard Glassware for Organic Synthesis

Step-by-Step Procedure

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 4-bromo-3-fluoro-2-methylaniline (1.0 eq), copper(I) cyanide (1.2-1.5 eq), and the palladium catalyst (0.05-0.1 eq).

-

Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via a syringe or cannula.

-

Reaction Execution: Heat the reaction mixture to a temperature between 120-150 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding an aqueous solution of ferric chloride and ammonia to complex with the excess cyanide.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by the spectroscopic methods detailed in Section 2, as well as by melting point analysis and HPLC.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The strategic placement of the amino, fluoro, and cyano groups makes this compound a highly valuable building block in the synthesis of pharmacologically active molecules.[1]

Precursor to Kinase Inhibitors

A primary application of this compound is in the development of kinase inhibitors for cancer therapy.[12][13][14][15][16] The amino group serves as a key handle for derivatization, often forming a crucial hydrogen bond interaction within the hinge region of the kinase active site. The fluorinated benzonitrile moiety can be further elaborated to occupy other pockets of the ATP-binding site, contributing to both potency and selectivity.

The role of this compound in the synthesis of kinase inhibitors.

Inhibition of Cytochrome P450 Enzymes

In vitro studies have indicated that this compound may act as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[1] This property is a critical consideration in drug development, as it can influence the metabolism and pharmacokinetic profile of co-administered drugs. While this can present challenges in terms of drug-drug interactions, it also opens avenues for its use as a tool compound in metabolic studies or as a lead for designing drugs that require modulation of these enzymatic pathways.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on data for structurally similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[2][17] It may also cause skin and serious eye irritation.[17]

-

Acute Oral Toxicity: Harmful

-

Acute Dermal Toxicity: Harmful

-

Acute Inhalation Toxicity: Harmful

-

Skin Corrosion/Irritation: Causes skin irritation

-

Eye Damage/Irritation: Causes serious eye irritation

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17][18][19]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[17]

-

Handling: Avoid contact with skin, eyes, and clothing.[17][18][19] Avoid formation of dust and aerosols.[18][19] Wash hands thoroughly after handling.[17]

-

Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[19] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[18]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][17][18]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19]

Conclusion

This compound is a compound of significant interest to the medicinal chemistry and drug discovery communities. Its well-defined structure, reliable synthesis, and versatile reactivity make it an invaluable tool for the creation of novel therapeutics. This guide has provided a comprehensive technical overview, from its fundamental properties to its practical applications, to aid researchers in harnessing the full potential of this important chemical entity.

References

- 1. This compound|CAS 1357942-79-0 [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H7FN2 | CID 14621073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. instanano.com [instanano.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. jocpr.com [jocpr.com]

- 9. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 10. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy | MDPI [mdpi.com]

- 15. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]

- 16. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

Unlocking the Therapeutic Promise of 4-Amino-2-fluoro-5-methylbenzonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the emerging therapeutic potential of 4-Amino-2-fluoro-5-methylbenzonitrile, a fluorinated aromatic nitrile with significant biological activity. Synthesizing current research, this document explores the compound's potential applications in oncology and infectious diseases, delving into its putative mechanisms of action, including the inhibition of key bacterial enzymes and critical cancer signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a framework for future investigation into this promising molecule.

Introduction: The Strategic Advantage of Fluorinated Scaffolds in Drug Design

The incorporation of fluorine into molecular scaffolds is a well-established strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents. This compound (CAS 1357942-79-0) is a prime example of a fluorinated building block with considerable potential for the development of novel therapeutics.[1] Its unique substitution pattern, featuring an amino, a fluoro, a methyl, and a cyano group on a benzene ring, provides a versatile platform for constructing complex, biologically active molecules.[1] This guide will explore the current understanding of its therapeutic possibilities, focusing on its potential as both an antibacterial and an anticancer agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂ | [2] |

| Molecular Weight | 150.15 g/mol | [2][3] |

| CAS Number | 1357942-79-0 | [2][3] |

| Appearance | Solid | [3] |

| Purity | ≥99% | [3] |

Potential Therapeutic Applications

Preliminary research has highlighted two primary areas where this compound shows significant therapeutic promise: as a potent antibacterial agent and as a targeted anticancer compound.

Antibacterial Activity: A Dual Inhibitor of Bacterial Topoisomerases

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. This compound has demonstrated potent antibacterial effects, particularly against Gram-positive bacteria.[1] Its proposed mechanism of action is the dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains [1]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | <0.03 |

| Enterococcus faecium | <0.03 |

| Escherichia coli | 4–16 |

| Acinetobacter baumannii | 4–16 |

| Pseudomonas aeruginosa | 4–16 |

In vitro studies have shown that this compound inhibits DNA gyrase with a half-maximal inhibitory concentration (IC50) value of less than 10 nM, indicating potent enzyme inhibition that disrupts bacterial DNA replication and growth.[1] Importantly, selectivity studies suggest minimal activity against human topoisomerase IIα, a crucial factor for reducing potential side effects in therapeutic applications.[1]

Anticancer Potential: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Preliminary studies suggest that this compound may exert its anticancer effects by inhibiting key protein kinases within this pathway.[1] While specific quantitative data for this compound is still emerging, the therapeutic strategy of targeting PI3K/Akt/mTOR is well-validated.

Putative Mechanisms of Action: A Deeper Dive

The therapeutic potential of this compound stems from its ability to interact with specific molecular targets, a function largely dictated by its unique chemical structure.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The antibacterial activity of this compound is attributed to its inhibition of two type II topoisomerases crucial for bacterial survival.

-

DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication.

By inhibiting these enzymes, the compound effectively halts DNA replication and leads to bacterial cell death. The potent inhibition of DNA gyrase (IC50 < 10 nM) underscores its potential as an effective antibacterial agent.[1]

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Modulation of the PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central signaling node that, when aberrantly activated, promotes tumorigenesis. The potential of this compound to inhibit kinases within this pathway suggests a targeted approach to cancer therapy.

-

PI3K (Phosphoinositide 3-kinase): A family of lipid kinases that phosphorylate PIP2 to generate PIP3, a key second messenger.

-

Akt (Protein Kinase B): A serine/threonine kinase activated by PIP3, which in turn phosphorylates a multitude of downstream targets to promote cell survival and proliferation.

-

mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, and acts as a master regulator of cell growth and metabolism.

By inhibiting one or more of these kinases, this compound could effectively block the pro-survival signals that drive cancer progression.

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.

Experimental Protocols: A Guide for Investigation

To facilitate further research into the therapeutic potential of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

Hypothetical Synthetic Workflow:

Caption: A plausible synthetic route for this compound.

Step-by-Step Protocol (General Guidance):

-

Nitration of 2-fluoro-5-methylbenzonitrile:

-

Dissolve the starting material in a suitable solvent (e.g., concentrated sulfuric acid).

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with ice water and extract the product.

-

-

Catalytic Hydrogenation of 4-nitro-2-fluoro-5-methylbenzonitrile:

-

Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (40-60 psi).[1]

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Filter off the catalyst and concentrate the solvent to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude product using column chromatography or recrystallization.

-

Confirm the structure and purity of the final compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

-

In Vitro Antibacterial Susceptibility Testing (MIC Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum standardized to a concentration of 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

Objective: To quantify the inhibitory activity of this compound against bacterial DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer

-

This compound

-

Agarose gel electrophoresis system

Procedure:

-

Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding DNA gyrase and ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

-

Quantify the amount of supercoiled DNA to determine the IC50 value of the compound.

In Vitro Kinase Inhibition Assay (PI3K/mTOR)

Objective: To assess the inhibitory effect of this compound on PI3K and/or mTOR kinase activity.

Materials:

-

Recombinant human PI3K and/or mTOR kinase

-

Kinase-specific substrate (e.g., PIP2 for PI3K, recombinant 4E-BP1 for mTOR)

-

ATP (radiolabeled or for use with a detection antibody)

-

Assay buffer

-

This compound

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and varying concentrations of the test compound in an appropriate assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a defined period.

-

Terminate the reaction.

-

Detect the phosphorylated substrate using an appropriate method (e.g., autoradiography for radiolabeled ATP, ELISA with a phospho-specific antibody, or a luminescence-based assay that measures ADP production).

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cellular Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

Objective: To determine if this compound inhibits the PI3K/Akt/mTOR pathway in cancer cells.

Materials:

-

Cancer cell line with a constitutively active PI3K/Akt/mTOR pathway

-

Cell culture reagents

-

This compound

-

Lysis buffer

-

Primary antibodies against phosphorylated and total Akt, S6K, and 4E-BP1

-

Secondary antibodies

-

Western blot apparatus and reagents

Procedure:

-

Culture the cancer cells to a suitable confluency.

-

Treat the cells with varying concentrations of the test compound for a specified duration.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescence-based detection system.

-

Analyze the band intensities to determine the effect of the compound on the phosphorylation of Akt and its downstream targets.

Pharmacokinetic Considerations: Cytochrome P450 Inhibition

An important aspect of drug development is understanding a compound's potential for drug-drug interactions. This compound has been identified as a potential inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP3A4.[1] These enzymes play a critical role in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to altered pharmacokinetic profiles of co-administered drugs, potentially causing adverse effects. Therefore, early-stage evaluation of CYP450 inhibition is crucial in the development of any therapeutic candidate based on this scaffold.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics in both the antibacterial and anticancer arenas. Its potent inhibition of bacterial topoisomerases, coupled with its potential to modulate the critical PI3K/Akt/mTOR cancer signaling pathway, warrants further in-depth investigation.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of optimized compounds in relevant animal models of bacterial infection and cancer.

-

Mechanism of Action Elucidation: Conducting further biochemical and cellular studies to precisely define the molecular targets and mechanisms of action.

-

Safety and Toxicology Assessment: Performing comprehensive safety and toxicology studies to evaluate the therapeutic window of lead candidates.

By systematically addressing these areas, the full therapeutic potential of this intriguing fluorinated scaffold can be unlocked, paving the way for the development of next-generation medicines.

References

-

This compound | C8H7FN2 | CID 14621073 - PubChem. (URL: [Link])

Sources

Safety and handling of 4-Amino-2-fluoro-5-methylbenzonitrile

An In-Depth Technical Guide to the Safe Handling of 4-Amino-2-fluoro-5-methylbenzonitrile for Research and Development

Foreword: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and materials science, novel chemical entities are the bedrock of innovation. This compound (CAS No. 1357942-79-0) represents one such critical building block, utilized in the synthesis of advanced pharmaceutical intermediates and functional materials.[1][2] As its use becomes more prevalent in research and development, a comprehensive understanding of its safe handling is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety.

This guide is designed for the hands-on scientist—the researcher at the bench. It eschews a generic template in favor of a logical, causality-driven framework. We will move from understanding the compound's inherent hazards, based on its chemical structure and data from close analogs, to implementing robust engineering and personal protection controls. This document culminates in detailed, field-tested protocols for routine handling, storage, waste management, and emergency response. Our objective is to empower researchers with the knowledge to handle this compound not with fear, but with informed respect, ensuring both personal safety and the integrity of their groundbreaking work.

Section 1: Hazard Identification and Risk Assessment

A precise, officially harmonized GHS classification for this compound is not consistently available across all supplier safety data sheets (SDS), with some sources stating "no data available".[3][4] This is common for novel research chemicals. Therefore, a conservative risk assessment based on structural analogy is the most responsible scientific approach. The molecule contains three key functional groups that inform its potential hazards: an aromatic amine, a nitrile group, and a fluoro-substituent.

-

Aminobenzonitrile Core: This structure is associated with potential acute toxicity if swallowed, inhaled, or in contact with skin.[5][6]

-

Nitrile Group (-C≡N): While stable in this molecule, nitriles as a class are of toxicological concern. Under harsh conditions (e.g., fire, reaction with strong acids), they can potentially release highly toxic hydrogen cyanide (HCN) gas.

-

Aromatic Fluorine: The C-F bond is strong, but thermal decomposition can release hazardous hydrogen fluoride.[5]

Based on these features and data from closely related compounds, we can establish a presumptive hazard profile.

Table 1: Presumptive Hazard Profile based on Structural Analogs

| Hazard Class | GHS Category & Statement | Rationale and Reference Analogues |

|---|---|---|

| Acute Toxicity, Oral | Category 4: H302 - Harmful if swallowed. | Based on data for 4-Amino-2-(trifluoromethyl)benzonitrile and general aminobenzonitriles.[5][6] |

| Acute Toxicity, Dermal | Category 4: H312 - Harmful in contact with skin. | Based on data for 4-Amino-2-(trifluoromethyl)benzonitrile.[5] |

| Acute Toxicity, Inhalation | Category 4: H332 - Harmful if inhaled. | Assumed based on solid/powder nature and data for analogs.[5] Dusts can be easily inhaled. |

| Skin Corrosion/Irritation | Category 2: H315 - Causes skin irritation. | A common hazard for substituted anilines and benzonitriles.[5][7] |

| Serious Eye Damage/Irritation | Category 2: H319 - Causes serious eye irritation. | Expected based on skin irritation potential and data for analogs.[5][7] |

This presumptive classification necessitates handling this compound as a Particularly Hazardous Substance (PHS) , requiring stringent safety protocols.[8]

Caption: Risk assessment workflow for handling the compound.

Section 2: Prerequisite Controls and Personal Protective Equipment (PPE)

Given the presumptive hazards, work with this compound must be performed within a multi-layered safety framework. Engineering controls are the primary line of defense, supplemented by mandatory personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.[5][8]

-

Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can be used as an alternative to a fume hood.[8]

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible within the immediate work area.[5]

Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical barrier to exposure.

Table 2: Mandatory PPE for Handling this compound

| Protection Type | Specification | Rationale & Causality |

|---|---|---|

| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against dust particles and accidental splashes. Standard safety glasses do not provide a sufficient seal.[5][9] |

| Hand Protection | Nitrile rubber gloves (minimum thickness of 0.11 mm). | Provides a chemical-resistant barrier against dermal absorption. Gloves must be inspected before use and changed immediately if contaminated or torn.[10] |

| Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[10] |

| Respiratory Protection | Generally not required if work is performed within a fume hood. | If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with P100 (particulate) cartridges would be necessary.[5] |

Section 3: Standard Operating Procedures for Safe Handling

The following protocols provide a self-validating system for routine laboratory tasks, designed to minimize exposure at every step.

Protocol 3.1: Weighing and Preparing Solutions

This protocol details the safe transfer and weighing of the solid compound.

-

Preparation: Before retrieving the compound, ensure the chemical fume hood sash is at the appropriate working height and the workspace is clean. Don personal protective equipment (goggles, lab coat, nitrile gloves).

-

Transport: Retrieve the sealed container of this compound from its designated storage location.

-

Weighing:

-

Place a tared weigh boat on an analytical balance inside the fume hood or ventilated enclosure.

-

Carefully open the container. Avoid creating dust clouds.

-

Using a clean spatula, transfer the desired amount of solid to the weigh boat.

-

Securely close the primary container immediately after transfer.

-

-

Dissolution:

-

Place a flask containing the appropriate solvent on a stir plate within the fume hood.

-

Carefully add the weighed solid to the solvent.

-

Rinse the weigh boat with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer.

-

-

Cleanup: Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

Protocol 3.2: Setting up a Chemical Reaction

-

Glassware Inspection: Ensure all glassware is free from cracks or defects.[11]

-

Reagent Addition: Conduct the entire reaction setup within the fume hood. Add the this compound solution (or solid, if required by the procedure) to the reaction vessel using appropriate transfer tools (e.g., cannula, powder funnel).

-

Inert Atmosphere: If the reaction requires an inert atmosphere, ensure the system is properly purged with nitrogen or argon before adding reagents.[1]

-

Monitoring: Monitor the reaction from outside the fume hood sash whenever possible.

Section 4: Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage

-

Container: Store in the original, tightly sealed container.[5]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[12][13]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[5]

-

Inventory: Maintain an accurate inventory to track usage and quantity on hand.

Waste Management

All materials contaminated with this compound must be treated as hazardous waste.[10]

-

Waste Streams: Maintain separate, clearly labeled hazardous waste containers for:

-

Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid compound.

-

Liquid Waste: Unused solutions and reaction mixtures. Do not mix with other waste streams to prevent unknown reactions.[10]

-

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

-

Disposal: The sealed and labeled container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[5]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

Spill Response

The appropriate response depends on the scale of the spill. The following decision tree outlines the general procedure for a small laboratory spill (<5g). For larger spills, evacuate the area and contact your EHS emergency line.

Caption: Decision tree for a small laboratory spill response.

First Aid Measures

Immediate and correct first aid is vital in the event of an exposure.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Action |

|---|---|

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][9] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9] |

Section 6: Chemical & Physical Properties

A summary of key identifiers and properties for this compound.

Table 4: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1357942-79-0 | [14] |

| Molecular Formula | C₈H₇FN₂ | [14] |

| Molecular Weight | 150.15 g/mol | [14] |

| Appearance | Solid (typically off-white or crystalline) | [15] |

| Computed XLogP3 | 1.4 |[14] |

Conclusion

This compound is a valuable research chemical whose safe use is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By treating it as a Particularly Hazardous Substance, utilizing primary engineering controls like fume hoods, wearing appropriate PPE, and adhering to the detailed procedures for handling, storage, and disposal outlined in this guide, researchers can confidently and safely advance their scientific objectives. Safety is not an impediment to research; it is an integral component of excellence.

References

-

Benchchem. This compound | CAS 1357942-79-0.

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Amino-2-(trifluoromethyl)benzonitrile.

-

ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

-

ECHEMI. 4-Fluoro-2-methylbenzonitrile SDS, 147754-12-9 Safety Data Sheets.

-

ChemicalBook. 4-Amino-5-fluoro-2-methylbenzonitrile | 1849279-50-0.

-

ChemicalBook. (2025). This compound - Safety Data Sheet.

-

ECHEMI. (2019). 2-Amino-5-fluoro-4-nitrobenzonitrile Safety Data Sheets.

-

PubChem. This compound. National Center for Biotechnology Information.

-

PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information.

-

Fisher Scientific. (2024). Safety Data Sheet: 4-Fluorobenzonitrile.

-

Apollo Scientific. (2023). Safety Data Sheet: 4-Aminobenzonitrile.

-

Benchchem. Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrobenzonitrile.

-

ChemicalBook. 4-Amino-5-fluoro-2-methylbenzonitrile CAS#: 1849279-50-0.

-

Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile.

-

MilliporeSigma. (2024). Safety Data Sheet: Benzonitrile.

-

CymitQuimica. This compound.

-

University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory.

-

PubChem. GHS Classification Summary. National Center for Biotechnology Information.

-

Cornell University Environmental Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances.

-

BLD Pharm. 4-Amino-2-fluoro-5-methoxybenzonitrile | 1441723-24-5.

-

BLD Pharm. 4-Amino-5-ethynyl-2-fluorobenzonitrile | 2131007-03-7.

-

Combi-Blocks. (2023). Safety Data Sheet: 4-Amino-5-chloro-2-fluoro-benzonitrile.

-

Ossila. 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.

Sources

- 1. This compound|CAS 1357942-79-0 [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 4-Amino-5-fluoro-2-methylbenzonitrile | 1849279-50-0 [amp.chemicalbook.com]

- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. This compound | C8H7FN2 | CID 14621073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-2-fluoro-5-methylbenzonitrile

This guide provides a comprehensive technical overview of the solubility and stability of 4-amino-2-fluoro-5-methylbenzonitrile, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven methodologies to ensure the effective handling, storage, and application of this compound.

Introduction: The Significance of this compound

This compound (CAS No. 1357942-79-0) is a substituted aromatic nitrile that serves as a versatile building block in medicinal chemistry.[1][2][3][4] Its unique substitution pattern, featuring an amino, a fluoro, and a methyl group, imparts specific electronic and steric properties that are advantageous in the design of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the amino and nitrile functionalities provide reactive handles for further synthetic transformations.[5][6] A thorough understanding of its solubility and stability is paramount for its successful application in drug discovery and development, ensuring reproducibility of experimental results and the integrity of synthesized molecules.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂ | [1][3] |

| Molecular Weight | 150.15 g/mol | [1][4][7] |

| Appearance | Solid | [4] |

| CAS Number | 1357942-79-0 | [1][2][3] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various experimental settings, from reaction chemistry to biological assays. While specific quantitative solubility data is not extensively published, a qualitative assessment and a robust experimental protocol for its determination are provided below.

General Solubility Characteristics

As a substituted benzonitrile, this compound is expected to exhibit moderate solubility in a range of organic solvents. The presence of the polar amino and nitrile groups suggests some degree of solubility in polar organic solvents, while the aromatic ring and methyl group contribute to its solubility in less polar environments. Its solubility in aqueous media is likely to be limited but can be influenced by pH due to the basicity of the amino group.

Experimental Determination of Solubility

A reliable method for determining the solubility of this compound involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate buffer at various pH values, methanol, ethanol, acetonitrile, dichloromethane, and dimethyl sulfoxide).

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method (see Section 5 for a representative method).

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

-

Calculate the solubility in the original solvent by taking into account the dilution factor.

-

Stability Profile

Understanding the chemical stability of this compound is crucial for its proper storage, handling, and use in chemical reactions and biological systems. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9]

Predicted Stability and Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding amide and subsequently the carboxylic acid. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidation: The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation. This can lead to the formation of colored impurities.[10]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation. The presence of an amino group on the aromatic ring may increase its susceptibility to photolytic degradation.[11]

-

Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to decomposition.

Forced Degradation Studies

Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify the likely degradation products.[12][13]

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[9][14]

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.[9][14]

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a defined period.[14]

-

Photolytic Degradation: Expose the stock solution (in a photostable container) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[14]

-

-

Sample Preparation for Analysis:

-

For acid and base hydrolysis samples, neutralize the solutions with an appropriate amount of base or acid, respectively.

-

Dilute all stressed samples with the mobile phase to a concentration suitable for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

The method should be capable of separating the parent compound from all significant degradation products.

-

Assess peak purity using a photodiode array (PDA) detector to ensure that the chromatographic peaks are not co-eluting.

-

Summary of Expected Stability

Based on the chemistry of related compounds, the following stability profile can be anticipated.

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (pH < 4) | Susceptible to hydrolysis | 4-Amino-2-fluoro-5-methylbenzamide, 4-Amino-2-fluoro-5-methylbenzoic acid |

| Neutral (pH 6-8) | Generally stable | Minimal degradation expected |

| Basic (pH > 9) | Susceptible to hydrolysis | 4-Amino-2-fluoro-5-methylbenzamide, 4-Amino-2-fluoro-5-methylbenzoic acid |

| Oxidative | Susceptible to oxidation | Colored impurities (e.g., nitroso, nitro derivatives) |

| Thermal | Stable at ambient temperatures; degradation at elevated temperatures | Various decomposition products |

| Photolytic | Potential for degradation upon exposure to UV/Vis light | Photodegradation products |

Analytical Method for Quantification

A robust and validated analytical method is essential for both solubility and stability studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique.[2][15][16]

Representative HPLC Method

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-21 min: 90-10% B; 21-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: This method is a starting point and should be optimized and validated for the specific application.

Recommendations for Handling and Storage

To ensure the integrity of this compound, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed, light-resistant container (e.g., amber glass vial) under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[10] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable to slow down potential thermal degradation.[10]

-

Handling: Handle in a well-ventilated area, avoiding exposure to direct sunlight and high temperatures. For solution-based work, prepare solutions fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By employing the described experimental protocols and adhering to the recommended handling and storage practices, researchers can ensure the quality and reliability of this important chemical intermediate in their scientific endeavors. The principles and methodologies outlined herein are grounded in established analytical and pharmaceutical development practices, providing a solid foundation for further research and application.

References

-

Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Forced Degradation Studies in Pharmaceuticals: How to Perform. Pharmaguideline. Available from: [Link]

-

Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)]. ProQuest. Available from: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

-

Fluorobenzonitrile Series. Sparrow Chemical. Available from: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

-

Sop for force degradation study. Pharma Dekho. Available from: [Link]

-

Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Available from: [Link]

-

The Dark Side of Fluorine. PMC. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Fluorobenzonitriles: Influence of the Substitution Pattern on Melting and Crystallization Properties. ACS Figshare. Available from: [Link]

-

Photostability of organic fluorophore influenced by adjacent amino acid residues. Nature Communications. Available from: [Link]

-

analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. The Journal of Organic Chemistry. Available from: [Link]

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available from: [Link]

-

Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. Available from: [Link]

-

4-Amino-5-fluoro-2-hydroxybenzonitrile. PubChem. Available from: [Link]

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.

Sources

- 1. This compound | C8H7FN2 | CID 14621073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 1357942-79-0 [benchchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. sparrow-chemical.com [sparrow-chemical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS 1037206-84-0 | 2-Amino-4-fluoro-5-methylbenzonitrile - Synblock [synblock.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. pharmadekho.com [pharmadekho.com]

- 10. benchchem.com [benchchem.com]

- 11. Photostability of organic fluorophore influenced by adjacent amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. acs.figshare.com [acs.figshare.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

4-Amino-2-fluoro-5-methylbenzonitrile mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Small Molecules: A Case Study with 4-Amino-2-fluoro-5-methylbenzonitrile

Abstract

This compound is a chemical intermediate recognized for its role in the synthesis of diverse bioactive compounds, particularly kinase inhibitors. While its utility as a synthetic building block is established, its intrinsic biological activity and mechanism of action are not characterized in public literature. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the mechanism of action of a novel small molecule, using this compound as a hypothetical starting point. We will detail a logical, multi-pronged experimental approach, from initial target identification to in-depth pathway analysis and cellular phenotype assessment. This document serves as a roadmap for rigorous scientific inquiry into novel chemical entities, emphasizing experimental design, data interpretation, and validation.

Introduction: From Chemical Intermediate to Potential Bioactive Compound

This compound's structure, featuring a fluorinated aminobenzonitrile core, is a common scaffold in medicinal chemistry. Its documented use in the synthesis of potent and selective kinase inhibitors suggests that the molecule itself, or its derivatives, may possess inherent biological activity. The process of elucidating the mechanism of action (MoA) for such a compound is a cornerstone of drug discovery, transforming a chemical entity into a potential therapeutic agent. This guide outlines a systematic approach to this process.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify the molecular target(s) of the compound. A multi-faceted approach, combining computational and experimental methods, is recommended to generate and validate hypotheses.

In Silico Target Prediction

Computational methods can provide initial hypotheses about potential protein targets based on the chemical structure of this compound.

-

Methodology : Utilize platforms such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or SuperPred to screen the compound against databases of known protein-ligand interactions. These tools compare the chemical structure to known ligands and predict potential targets based on the principle of chemical similarity.

-

Causality : This approach is based on the well-established principle that structurally similar molecules often bind to similar protein targets. By leveraging vast databases of known interactions, we can efficiently generate a prioritized list of potential targets for experimental validation, saving significant time and resources compared to purely experimental screening.

Experimental Target Identification: Affinity-Based Proteomics

A powerful unbiased experimental method to identify direct binding partners is affinity-based chemical proteomics.

-

Protocol: Synthesis of an Affinity Probe and Pulldown Assay

-

Probe Synthesis : Modify this compound with a linker and a reactive group (e.g., a diazirine for photo-affinity labeling) and a reporter tag (e.g., biotin). A control probe without the reactive group should also be synthesized.

-

Cell Lysate Preparation : Prepare lysates from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected).

-

Probe Incubation & Crosslinking : Incubate the cell lysate with the biotinylated affinity probe. For photo-affinity probes, irradiate with UV light to covalently crosslink the probe to its binding partners.

-

Affinity Purification : Use streptavidin-coated beads to capture the biotinylated probe and its crosslinked protein targets.

-

Elution and Digestion : Elute the captured proteins from the beads and digest them into peptides using trypsin.

-

LC-MS/MS Analysis : Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

-

Data Analysis : Identify specific binding partners by comparing the proteins pulled down with the active probe to those from control experiments (e.g., competition with excess free compound, or use of an inactive control probe).

-

-

Trustworthiness : This protocol includes critical controls to ensure the identified proteins are specific binding partners. The use of a control probe and competition with the free, unmodified compound helps to distinguish true targets from non-specific binders to the probe or beads.

Target Validation: Biophysical and Biochemical Assays

Once potential targets are identified, direct binding and functional modulation must be confirmed.

-

Surface Plasmon Resonance (SPR) : To measure the binding affinity and kinetics between the compound and a purified candidate protein.

-

Isothermal Titration Calorimetry (ITC) : To thermodynamically characterize the binding interaction.

-

Enzymatic Assays : If the identified target is an enzyme (e.g., a kinase), perform in vitro activity assays to determine if this compound inhibits or activates its function.

| Technique | Parameter Measured | Typical Output |

| Surface Plasmon Resonance | Binding affinity (KD), association (ka), dissociation (kd) rates | Sensorgram, kinetic and affinity constants |

| Isothermal Titration Calorimetry | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS) | Thermogram, thermodynamic parameters |

| Enzymatic Assay | Enzyme activity (e.g., phosphorylation) | IC50/EC50 values, substrate turnover rates |

Phase 2: Pathway and Phenotypic Analysis

With a validated target, the next step is to understand how the compound's interaction with its target affects cellular signaling pathways and ultimately, cellular phenotype.

Signaling Pathway Analysis

-

Methodology: Phospho-proteomics and Western Blotting

-

Cell Treatment : Treat a relevant cell line with this compound at various concentrations and time points.

-

Phospho-proteomics : For a global view, perform mass spectrometry-based phospho-proteomics to identify changes in protein phosphorylation downstream of the target (especially if it's a kinase or phosphatase).

-

Western Blotting : For a targeted approach, use western blotting to probe the phosphorylation status of specific proteins known to be in the target's signaling pathway. For example, if the target is a kinase in the MAPK pathway, probe for changes in p-ERK, p-MEK, etc.

-

-

Diagram: Hypothetical Signaling Pathway

Caption: Hypothetical signaling cascade modulated by the compound.

Cellular Phenotype Assessment

Determine the functional consequences of target engagement and pathway modulation on cell behavior.

-

Protocol: Cell Viability and Apoptosis Assays

-

Cell Plating : Seed cells in 96-well plates at an appropriate density.

-

Compound Treatment : Treat cells with a dose-response range of this compound for 24, 48, and 72 hours.

-

Viability Assay : Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence to determine the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Assay : Treat cells similarly and use an apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay or Annexin V staining followed by flow cytometry) to quantify apoptosis induction.

-

-

Experimental Workflow Diagram

Caption: Workflow for assessing cellular phenotype upon compound treatment.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for elucidating the mechanism of action of a novel compound like this compound. By combining in silico prediction, unbiased experimental target identification, biophysical validation, and detailed pathway and phenotypic analysis, researchers can build a comprehensive understanding of a compound's biological function. The described workflows, with their integrated controls and orthogonal validation steps, ensure a high degree of scientific rigor and trustworthiness. Future work would involve validating the identified MoA in more complex in vitro models (e.g., 3D spheroids) and ultimately in in vivo animal models to assess therapeutic potential.

References

- Title: Preparation of pyrazolopyridines as protein kinase inhibitors Source: Google Patents, US20100286131A1 URL

- Title: Preparation of novel pyrrolopyrimidine compounds as kinase inhibitors Source: Google Patents, US20120101090A1 URL

- Title: Preparation of substituted pyrazolo[1,5-a]pyridines as kinase inhibitors Source: Google Patents, US20090105240A1 URL

- Title: Preparation of pyrazolopyridines and pyrazolopyrimidines as protein kinase inhibitors Source: Google Patents, US20070191395A1 URL

Spectroscopic Characterization of 4-Amino-2-fluoro-5-methylbenzonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-Amino-2-fluoro-5-methylbenzonitrile (CAS No. 1357942-79-0), a key intermediate in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties. The guide is structured to provide not only the spectral data but also the underlying principles and experimental considerations, ensuring a comprehensive understanding for practical application.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its NMR and IR spectra.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N1 [label="N", pos="0,2.5!"]; F1 [label="F", pos="-2.4,1.25!"]; C7 [label="C", pos="-2.4,-1.25!"]; H1 [label="H", pos="-3.2,-0.75!"]; H2 [label="H", pos="-3.2,-1.75!"]; H3 [label="H", pos="-2.4,-2.0!"]; N2 [label="N", pos="0,-2.5!"]; H4 [label="H", pos="-0.5,-3.2!"]; H5 [label="H", pos="0.5,-3.2!"]; H6 [label="H", pos="2.2,-1.25!"]; C8 [label="C", pos="2.4,1.25!"]; N3 [label="N", pos="3.2,1.65!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- N1 [style=invis]; // for positioning C-CN C1_CN [label="C", pos="0,2.2!"]; N_CN [label="N", pos="0,3.2!"]; C1_CN -- N_CN [len=1.2]; C1 -- C1_CN;

C2 -- F1; C3 -- C7; C7 -- H1; C7 -- H2; C7 -- H3; C4 -- N2; N2 -- H4; N2 -- H5; C5 -- H6; C6 -- C8 [style=invis]; C6_H [label="H", pos="2.2,1.25!"]; C6 -- C6_H;

// Atom labels with numbering C1_label [label="C1", pos="-0.4,1.5!"]; C2_label [label="C2", pos="-1.7,0.75!"]; C3_label [label="C3", pos="-1.7,-0.75!"]; C4_label [label="C4", pos="-0.4,-1.5!"]; C5_label [label="C5", pos="1.7,-0.75!"]; C6_label [label="C6", pos="1.7,0.75!"];

} pendot Figure 1: Molecular structure of this compound with atom numbering.

The strategic placement of an amino (-NH₂), a fluoro (-F), a methyl (-CH₃), and a nitrile (-C≡N) group dictates the electronic environment of each atom, which is directly probed by spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the amino group protons, and the methyl group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic H (H-6) | ~ 7.0 - 7.3 | Doublet (d) | JH-F ≈ 8-10 | Ortho-coupling to the fluorine atom will split this proton into a doublet. The electron-withdrawing nature of the adjacent nitrile group will shift it downfield. |

| Aromatic H (H-3) | ~ 6.8 - 7.1 | Singlet (s) or narrowly split | - | This proton is meta to the fluorine and is expected to show minimal coupling. Its chemical shift is influenced by the ortho amino and methyl groups. |

| Amino (-NH₂) | ~ 5.5 | Broad Singlet (br s) | - | Amine protons often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.[1] |

| Methyl (-CH₃) | ~ 2.1 - 2.3 | Singlet (s) | - | The methyl group protons are not coupled to any other protons and will appear as a singlet. |

Experimental Protocol for ¹H NMR:

A standard approach for acquiring a ¹H NMR spectrum of this compound would involve dissolving approximately 5-10 mg of the solid in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum would then be recorded on a 400 MHz or higher field NMR spectrometer.

dot graph "nmr_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_sample_prep" { label="Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; a [label="Weigh ~5-10 mg of\nthis compound"]; b [label="Dissolve in ~0.7 mL of\ndeuterated solvent (e.g., CDCl₃)"]; c [label="Transfer to NMR tube"]; a -> b -> c; }

subgraph "cluster_acquisition" { label="Data Acquisition"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; d [label="Insert sample into\nNMR spectrometer (≥400 MHz)"]; e [label="Tune and shim the probe"]; f [label="Acquire ¹H NMR spectrum"]; d -> e -> f; }

subgraph "cluster_processing" { label="Data Processing"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; g [label="Fourier transform the FID"]; h [label="Phase and baseline correct"]; i [label="Integrate signals and\npick peaks"]; g -> h -> i; }

c -> d; f -> g; } pendot Figure 2: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the various substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-CN (Nitrile) | ~ 115 - 120 | The nitrile carbon is characteristically found in this region of the spectrum. |

| C-F (Fluorinated Carbon) | ~ 155 - 165 (d, ¹JC-F ≈ 240-250 Hz) | The direct attachment of the highly electronegative fluorine atom causes a significant downfield shift and a large one-bond coupling constant. |

| C-NH₂ (Amino-substituted) | ~ 145 - 155 | The amino group is electron-donating, leading to a downfield shift of the attached carbon. |

| C-CH₃ (Methyl-substituted) | ~ 130 - 140 | The methyl group has a smaller electronic effect compared to the other substituents. |

| Aromatic CH | ~ 110 - 130 | The remaining aromatic carbons will resonate in this region, with their specific shifts influenced by the neighboring functional groups. |

| -CH₃ (Methyl Carbon) | ~ 15 - 25 | The methyl carbon will appear in the aliphatic region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of its key functional groups.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium to Strong |

| Fluoro (-F) | C-F Stretch | 1000 - 1400 | Strong |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 | Medium |

Experimental Protocol for IR Spectroscopy:

The most common method for acquiring an IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed on the ATR crystal, and the spectrum is recorded.

dot graph "ir_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_sample_prep_ir" { label="Sample Preparation"; style=filled; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; a_ir [label="Place a small amount of solid\nsample on the ATR crystal"]; }

subgraph "cluster_acquisition_ir" { label="Data Acquisition"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; b_ir [label="Acquire background spectrum"]; c_ir [label="Acquire sample spectrum"]; b_ir -> c_ir; }

subgraph "cluster_processing_ir" { label="Data Processing"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; d_ir [label="Perform background subtraction"]; e_ir [label="Identify characteristic peaks"]; d_ir -> e_ir; }

a_ir -> b_ir; } pendot Figure 3: A simplified workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The combination of NMR and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. The predicted spectral data, based on established principles and data from analogous structures, serves as a reliable guide for researchers working with this compound. Adherence to standard experimental protocols will ensure the acquisition of high-quality data for accurate analysis and interpretation.

References

-

PubChem. This compound. [Link]

Sources

A Multi-Faceted Approach to Predicting the Blood-Brain Barrier Permeability of 4-Amino-2-fluoro-5-methylbenzonitrile

An In-Depth Technical Guide for Drug Discovery Professionals

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, acting as a highly selective gatekeeper that prevents the vast majority of small molecules from entering the brain.[1][2] An early and accurate prediction of a compound's ability to cross this barrier is therefore a critical step in the drug discovery pipeline, saving considerable time and resources.[1] This guide provides a comprehensive framework for predicting the BBB permeability of a novel small molecule, 4-Amino-2-fluoro-5-methylbenzonitrile, integrating computational, in vitro, and in vivo methodologies.

Molecular Profile of this compound

This compound is a fluorinated aromatic nitrile.[3] Its potential as a CNS drug candidate hinges on its physicochemical properties, which are the primary determinants of passive diffusion across the BBB.

A thorough analysis of these properties provides the first indication of the molecule's potential to cross the BBB. Generally, CNS drugs have a molecular weight under 400 g/mol , a calculated logP of less than 5, fewer than 7 hydrogen bond acceptors, and fewer than 3 hydrogen bond donors.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂ | [4] |

| Molecular Weight | 150.15 g/mol | [4][5] |

| XLogP3 | 1.4 | [4] |

| Hydrogen Bond Donors | 1 (from the amino group) | [4] |

| Hydrogen Bond Acceptors | 3 (from the nitrile nitrogen and the fluorine atom) | [4] |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | [4] |

Based on these in silico predictions, this compound exhibits characteristics favorable for BBB penetration. Its molecular weight is low, it has an appropriate lipophilicity (LogP), and the number of hydrogen bond donors and acceptors falls within the recommended range for CNS drugs. Furthermore, its TPSA is well below the commonly cited threshold of 79 Ų for good brain penetration.[2]

Predictive Modeling: A Tiered Approach

A robust assessment of BBB permeability relies on a multi-tiered approach that combines computational modeling with experimental validation. This strategy allows for early, high-throughput screening, followed by more resource-intensive, but higher-fidelity, assays for promising candidates.

Sources

- 1. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]

- 2. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 1357942-79-0 [benchchem.com]